molecular formula C20H31N3O3 B14781355 benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate

Cat. No.: B14781355
M. Wt: 361.5 g/mol
InChI Key: FAXMFFCLUNEZRW-UHFFFAOYSA-N
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Description

Benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate is a complex organic compound with a unique structure that combines a benzyl group, a piperidine ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization One common approach is to start with the piperidine ring, which is then functionalized with the amino and methyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate
  • Benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-propylcarbamate

Uniqueness

Benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C20H31N3O3/c1-15(2)18(21)19(24)23-11-9-16(10-12-23)13-22(3)20(25)26-14-17-7-5-4-6-8-17/h4-8,15-16,18H,9-14,21H2,1-3H3

InChI Key

FAXMFFCLUNEZRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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